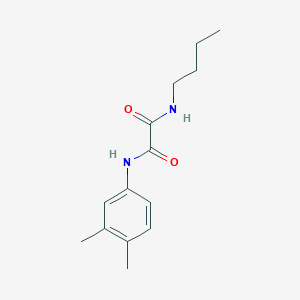

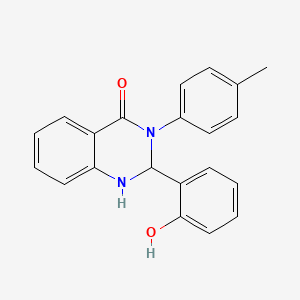

![molecular formula C16H17BrClNO B4925780 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide, also known as MTT, is a yellow dye commonly used in scientific research for the assessment of cell viability and proliferation. MTT is a tetrazolium salt that is reduced by living cells to form a purple formazan product, which can be measured spectrophotometrically.

Mecanismo De Acción

The mechanism of action of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide involves the reduction of the tetrazolium salt to form a purple formazan product by living cells. The reduction is mediated by mitochondrial dehydrogenases, which convert the tetrazolium salt to its formazan derivative. The amount of formazan produced is proportional to the number of viable cells present in the sample.

Biochemical and Physiological Effects

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide does not have any known direct biochemical or physiological effects on living cells. However, its reduction by mitochondrial dehydrogenases can indirectly affect cellular metabolism and energy production. In addition, the presence of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide in cell culture media can alter pH and osmolarity, which can affect cell growth and viability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide has several advantages for lab experiments, including its high sensitivity, low toxicity, and ease of use. It can be used to assess cell viability and proliferation in a wide range of cell types and is compatible with various culture conditions. However, 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide has some limitations, including its dependence on mitochondrial activity, which can vary between cell types and under different experimental conditions. In addition, 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide can be affected by the presence of interfering substances, such as serum proteins and other compounds.

Direcciones Futuras

For 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide research include the development of new tetrazolium salts and the application of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide in high-throughput screening assays for drug discovery and development.

Métodos De Síntesis

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide can be synthesized through a two-step process involving the reaction of 4-chloroacetophenone with methylamine to form 1-(4-chlorophenyl)-2-methylamino-1-propanone, which is then reacted with 3,5-dimethylpyridine to form 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide. The final product is obtained by the reaction of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide with hydrobromic acid.

Aplicaciones Científicas De Investigación

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide is widely used in scientific research to assess cell viability and proliferation in various cell types, including cancer cells, stem cells, and immune cells. It is a popular alternative to other viability assays, such as trypan blue exclusion and propidium iodide staining, due to its high sensitivity, low toxicity, and ease of use. 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide can also be used to evaluate the cytotoxicity of drugs and other compounds, as well as to screen for potential anticancer agents.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-(3,5-dimethylpyridin-1-ium-1-yl)propan-1-one;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO.BrH/c1-11-8-12(2)10-18(9-11)13(3)16(19)14-4-6-15(17)7-5-14;/h4-10,13H,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMFFUNTWBZQDI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[N+](=C1)C(C)C(=O)C2=CC=C(C=C2)Cl)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(4-Chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)

![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)

![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)

![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)

![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)

![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)